Product packaging for 4-Nitrophenyl 4-aminobenzoate(Cat. No.:CAS No. 31366-38-8)

4-Nitrophenyl 4-aminobenzoate

Cat. No.: B13916814
CAS No.: 31366-38-8
M. Wt: 258.23 g/mol
InChI Key: IDQAOTGARKTEOL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-aminobenzoate (CAS 31366-38-8) is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This solid compound features both a reactive aminobenzoate ester and a nitrophenyl group, making it a valuable building block in organic synthesis and pharmaceutical research. Its structure suggests its primary research application is as a key intermediate in the synthesis of more complex molecules, particularly in the development of fine chemicals and active pharmaceutical ingredients (APIs). Researchers utilize this compound in nucleophilic substitution reactions, where the electron-deficient nitrophenyl ester acts as a good leaving group, facilitating the formation of new amide or ester bonds. The presence of the aromatic amine functional group allows for further functionalization, such as diazotization or amide coupling, enabling the construction of diverse molecular libraries. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. For comprehensive safety and handling information, please consult the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O4 B13916814 4-Nitrophenyl 4-aminobenzoate CAS No. 31366-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31366-38-8

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

(4-nitrophenyl) 4-aminobenzoate

InChI

InChI=1S/C13H10N2O4/c14-10-3-1-9(2-4-10)13(16)19-12-7-5-11(6-8-12)15(17)18/h1-8H,14H2

InChI Key

IDQAOTGARKTEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Nitrophenyl 4 Aminobenzoate

Historical Evolution of Esterification Techniques Relevant to 4-Nitrophenyl 4-aminobenzoate (B8803810) Synthesis

The synthesis of aromatic esters like 4-Nitrophenyl 4-aminobenzoate is rooted in the history of esterification itself. The earliest and most fundamental method is the Fischer-Speier esterification, developed in the late 19th century. This acid-catalyzed direct reaction between a carboxylic acid and an alcohol, while foundational, is a reversible equilibrium-driven process, often requiring harsh conditions and resulting in modest yields. chemguide.co.ukmdpi.com

To overcome these limitations, chemists developed methods using activated carboxylic acid derivatives. In the early 20th century, the use of acid chlorides and anhydrides became widespread. chemguide.co.uknumberanalytics.com These highly reactive intermediates react readily with alcohols, driving the reaction to completion under milder conditions and significantly improving yields. This approach avoids the issue of equilibrium but requires an additional step to prepare the activated derivative and often necessitates the use of a base to neutralize acidic byproducts. numberanalytics.com

The mid-20th century saw the advent of coupling agents, most notably carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgnih.gov This strategy, developed by Khorana and later enhanced by Steglich, allows for the direct coupling of a carboxylic acid and an alcohol at room temperature under neutral conditions, proving invaluable for sensitive or complex molecules. orgsyn.org

More recently, the focus has shifted towards "green chemistry," emphasizing catalytic efficiency, atom economy, and environmental sustainability. This has spurred the development of advanced catalytic systems, including novel Lewis and Brønsted acids and metal-free organocatalysts, which offer high yields under mild conditions with improved recyclability and reduced waste. mdpi.comnumberanalytics.com

Classical Esterification Approaches

The synthesis of this compound can be achieved through several well-established classical methods, each with distinct operational parameters and outcomes.

Direct Condensation Protocols

The most direct route is the Fischer-Speier esterification, involving the condensation of 4-aminobenzoic acid and 4-nitrophenol (B140041). This reaction is typically performed by heating the two components in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk A significant challenge in this specific synthesis is the presence of the basic amino group on the 4-aminobenzoic acid, which neutralizes the acid catalyst. Consequently, a stoichiometric amount of the acid catalyst is often required rather than a catalytic quantity. researchgate.net The reaction is reversible, and to drive the equilibrium toward the product, water must be removed as it forms, often by using a solvent that forms an azeotrope with water. chemicalforums.com

Acid Chloride/Anhydride Mediated Esterification

A more efficient and non-reversible method involves the conversion of 4-aminobenzoic acid into a more reactive acylating agent, such as 4-aminobenzoyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). chemicalforums.com

Once the acid chloride is formed, it is reacted with 4-nitrophenol. This reaction is rapid and generally proceeds at or below room temperature. A stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to scavenge the hydrochloric acid (HCl) that is generated as a byproduct, preventing it from protonating the starting materials or product. numberanalytics.com This method typically provides high yields of the desired ester.

DCC/DMAP Coupling Strategies

This method represents one of the mildest classical approaches for esterification. It involves the direct coupling of 4-aminobenzoic acid and 4-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) as the dehydrating coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. orgsyn.orgresearchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the 4-nitrophenol, facilitated by DMAP acting as an acyl transfer agent. nih.gov

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov A major advantage is the neutral and mild conditions, which are compatible with the sensitive amino and nitro functional groups. The primary drawback is the formation of a solid byproduct, N,N'-dicyclohexylurea (DCU), which must be removed by filtration. nih.gov

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Direct Condensation (Fischer-Speier)4-aminobenzoic acid, 4-nitrophenol, H₂SO₄ (stoichiometric)Heating under reflux, removal of water chemguide.co.ukresearchgate.netOne step, inexpensive reagentsReversible, harsh conditions, requires excess acid, often low yield chemguide.co.uk
Acid Chloride Mediated4-aminobenzoyl chloride (from 4-aminobenzoic acid + SOCl₂), 4-nitrophenol, Pyridine or Et₃NRoom temperature, aprotic solvent numberanalytics.comHigh yield, non-reversible, fast reactionRequires pre-synthesis of acid chloride, byproduct salt formation
DCC/DMAP Coupling4-aminobenzoic acid, 4-nitrophenol, DCC, DMAP (catalytic)Room temperature, aprotic solvent (e.g., CH₂Cl₂) nih.govVery mild conditions, high yield, neutral pHDCC is an allergen, formation of insoluble DCU byproduct requires filtration nih.gov

Advanced and Green Synthetic Strategies

Modern synthetic chemistry prioritizes the development of more sustainable and efficient catalytic systems for esterification.

Catalytic Esterification Routes (e.g., Lewis Acid, Brønsted Acid, Organocatalysis)

Lewis Acid Catalysis: Various Lewis acids have been shown to be effective catalysts for esterification. For instance, anhydrous zinc chloride (ZnCl₂) in phosphoryl chloride (POCl₃) has been used to synthesize a range of phenyl benzoates from aromatic carboxylic acids and phenols in good to excellent yields. ijsrp.org This system activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the phenol (B47542) under relatively mild conditions. Another approach involves using magnetic nanoparticle-supported Lewis acidic ionic liquids, which offer the advantage of easy catalyst recovery and reuse. rsc.org

Brønsted Acid Catalysis: While traditional Brønsted acids like H₂SO₄ are effective, they are corrosive and difficult to recycle. Modern alternatives include solid acid catalysts and Brønsted acidic ionic liquids. mdpi.com Catalysts like p-toluenesulfonic acid (p-TsOH) are often used as they are solid and less corrosive. researchgate.net Brønsted acidic ionic liquids, such as those based on pyridinium (B92312) or ammonium (B1175870) cations, have been successfully used for the esterification of aromatic acids, offering benefits like high catalytic activity, thermal stability, and potential for recycling under solvent-free conditions. mdpi.comresearchgate.net

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, representing a major advancement in green synthesis. numberanalytics.com While specific research into the organocatalytic synthesis of this compound is not widely documented, the principles of organocatalysis are applicable. For example, chiral phosphoric acids, which are a type of Brønsted acid organocatalyst, have been widely used in asymmetric synthesis and could potentially be adapted for this esterification. cnrs.fr The use of such catalysts avoids the issues of metal toxicity and contamination, aligning with the goals of sustainable chemical production. numberanalytics.comnih.gov

Catalyst TypeSpecific ExampleKey Features
Lewis AcidZnCl₂ / POCl₃ ijsrp.orgEfficient for aromatic acids and phenols, good yields.
Lewis AcidMagnetic Nanoparticle-Supported Ionic Liquid rsc.orgHeterogeneous catalyst, easily recyclable using a magnet, high efficiency.
Brønsted Acidp-Toluenesulfonic acid (p-TsOH) researchgate.netSolid acid catalyst, easier to handle than mineral acids.
Brønsted AcidPyridinium-based Ionic Liquids mdpi.comRecyclable, can be used under solvent-free conditions, high thermal stability.
OrganocatalystPhosphoric Acids cnrs.frMetal-free, environmentally benign, potential for asymmetric catalysis.

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of this compound, particularly within the context of peptide synthesis where the 4-aminobenzoic acid moiety can be treated as an amino acid analogue. In this methodology, the 4-aminobenzoic acid (p-aminobenzoic acid) is typically anchored to a solid support, such as a chloromethylpolystyrene-2%-divinylbenzene resin. osti.gov The synthesis proceeds by first protecting the amino group of 4-aminobenzoic acid, commonly with a Boc (tert-butyloxycarbonyl) group, before esterification to the resin. osti.gov

Following the attachment of the protected 4-aminobenzoic acid to the polymer support, the synthesis can be elongated. osti.gov The core structure is built upon the solid support, and in the final steps, 4-nitrophenol can be introduced. A key advantage of SPS is the simplification of the purification process, as excess reagents and byproducts are washed away from the resin-bound product.

The cleavage of the target molecule from the resin is a critical step. For instance, a 4-nitrophenyl ester can be used as an activation strategy on the resin-bound peptide. The resin can be activated with p-nitrophenyl chloroformate, which reacts with the resin-bound molecule. frontiersin.org Subsequent treatment with a base like N,N-diisopropylethylamine (DIEA) can facilitate the release of the desired compound, often indicated by the appearance of a yellow color from the liberated p-nitrophenolate ion. frontiersin.org This approach is particularly useful in constructing peptide libraries and more complex molecules incorporating the this compound scaffold.

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields, often under environmentally benign solvent-free conditions. researchgate.netinnovareacademics.in This method relies on the efficient heating of polar molecules by microwave irradiation, leading to superheating at temperatures above the solvent's conventional boiling point. bspublications.net This rapid and uniform heating often minimizes the formation of byproducts, resulting in higher purity products. bspublications.net

In the context of synthesizing esters like this compound, microwave irradiation can significantly reduce reaction times from hours to minutes. innovareacademics.inbspublications.net For example, the synthesis of procaine, which involves the esterification of a derivative of 4-aminobenzoic acid, was achieved in just 12 minutes with an 86% yield using microwave heating. bspublications.net Similarly, Schiff bases have been synthesized from ethyl 4-aminobenzoate in as little as 60 seconds under microwave irradiation, achieving excellent yields of up to 96%. innovareacademics.in These examples highlight the potential for applying MAOS to the esterification of 4-aminobenzoic acid with 4-nitrophenol.

Solvent-free, or "dry media," synthesis under microwave conditions is particularly advantageous. researchgate.net This can be achieved by adsorbing the reactants onto a solid support, such as Celite, which acts as an energy transfer medium. acs.org This approach combines the benefits of microwave heating with the advantages of solid-phase synthesis, leading to a rapid, efficient, and environmentally friendly process. acs.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Times

Reaction Type Conventional Method Time Microwave-Assisted Time Source
Schiff Base Synthesis 60-240 minutes 10-180 seconds innovareacademics.in
Procaine Synthesis Several hours 12 minutes bspublications.net

Optimization of Reaction Conditions and Yield Enhancement

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of this compound. As dictated by the Arrhenius rate law, increasing the temperature generally increases the reaction rate exponentially. u-szeged.hu In many organic syntheses, elevating the temperature can dramatically improve yields. For instance, in one study, increasing the reaction temperature from 25°C to 40°C resulted in a yield increase from 71% to 90%. tandfonline.com However, further temperature increases may not always be beneficial and could lead to side reactions or degradation of the product. tandfonline.com For the synthesis of 2-aminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol, a related compound, the material was found to be stable up to 132°C, beyond which decomposition occurs. researchgate.net

High pressure is another tool for optimizing reactions, particularly in flow chemistry systems. Increasing pressure can enhance reaction yields, as demonstrated in the cyclization of N-[2-(phenylamino)phenyl]benzamide, where raising the pressure from 300 to 450 bar increased the yield from 59% to 94%. u-szeged.hu High-pressure conditions, often combined with high temperatures in a flow reactor, can also improve the solubility of organic compounds and increase reaction rates. u-szeged.hu

Stoichiometric Considerations of Reactants and Catalysts

The stoichiometry of reactants and catalysts is crucial for maximizing yield and minimizing waste. In the synthesis of related compounds, the molar ratio of reactants is carefully controlled. For example, in the synthesis of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, a slight excess of one reactant (1.1 equivalents) is used along with 2 equivalents of a base and 0.2 equivalents of a copper catalyst. The stoichiometry for the formation of certain azo metal chelate complexes was determined to be 1:2 (metal:ligand). researchgate.net Optimizing these ratios is essential to drive the reaction to completion and simplify purification. Flow chemistry conditions can sometimes permit the preparation of substrates without the need for excess reagents. u-szeged.hu

Influence of Protecting Group Strategies

In the synthesis of this compound, the presence of a reactive amino group on the 4-aminobenzoic acid moiety necessitates consideration of protecting group strategies to ensure chemoselectivity. emerginginvestigators.orgemerginginvestigators.org The amino group is nucleophilic and could potentially interfere with the desired esterification reaction. organic-chemistry.org

A common strategy involves the use of a base-labile protecting group for the amine. The 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) group is one such example used for amino protection. nih.gov Another widely used protecting group is the tert-butyloxycarbonyl (Boc) group, which is attached to the amino function and can be removed under acidic conditions after the esterification is complete. osti.govorganic-chemistry.org The use of orthogonal protecting groups—groups that can be removed under different conditions—is advantageous in multi-step syntheses. emerginginvestigators.orgorganic-chemistry.org For example, a Boc-protected amine (acid-labile) and a Fmoc-protected amine (base-labile) can be selectively deprotected. organic-chemistry.org

The choice of protecting group must be carefully considered to ensure it is stable under the reaction conditions used for esterification and can be removed in high yield without affecting other parts of the molecule. emerginginvestigators.org The use of 4-nitrophenyl carbonates and carbamates themselves as base-labile protecting groups has been explored, where their cleavage can be monitored spectroscopically by the release of the yellow 4-nitrophenolate ion. emerginginvestigators.org

Purification and Isolation Methodologies

After the synthesis of this compound, a robust purification strategy is required to isolate the product in high purity. Common techniques include recrystallization, extraction, and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For instance, ethyl 4-aminobenzoate is purified by dissolving the crude product in dichloromethane, concentrating the solution, adding hexane (B92381), and allowing the product to crystallize in a refrigerator overnight. orgsyn.org Similarly, another compound was purified by recrystallization from an ethanol (B145695)/water mixture.

Liquid-liquid extraction is often employed during the workup procedure to separate the desired product from unreacted starting materials and water-soluble byproducts. The crude reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297). orgsyn.orgacs.org The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure. orgsyn.orgacs.org

For more challenging separations, flash chromatography is a powerful tool. The crude product is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a solvent system of appropriate polarity. acs.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for flash chromatography. acs.orgfoliamedica.bg

Table 2: Purification Techniques for Related Aromatic Compounds

Compound Purification Method Details Source
Ethyl 4-aminobenzoate Recrystallization Dissolved in dichloromethane, hexane added, cooled overnight. orgsyn.org
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid Recrystallization Recrystallized from ethanol/water.
5-Aryl-3-amino-2-carboxylic acid methylester Flash Chromatography Purified via flash chromatography after aqueous workup. acs.org

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for the success of this method.

For compounds structurally similar to this compound, such as other substituted benzoate (B1203000) esters, ethanol is a frequently employed solvent for recrystallization. rsc.org Often, a mixed-solvent system, such as ethanol-water, is utilized to achieve optimal solubility characteristics, where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. The crude product is dissolved in the minimum amount of hot solvent to form a saturated solution. Upon cooling, the purified compound precipitates and can be collected by filtration. rsc.org Several recrystallization cycles may be necessary to achieve the desired level of purity.

Table 1: Recrystallization Solvent Systems for Benzoate Esters

Solvent SystemCompound TypeObservationsReference
Absolute EthanolSubstituted Benzoate EstersEffective for yielding pure crystalline product after filtration from the hot solution. rsc.org
Ethanol/WaterGeneral Nitroaromatic EstersProvides a good solubility gradient with temperature, often resulting in high purity (>95%).

Chromatographic Separation Methods (e.g., Column Chromatography)

When recrystallization is insufficient to remove all impurities, or for separating mixtures of closely related compounds, chromatographic methods are employed. Column chromatography is a particularly powerful and widely used technique for the purification of synthetic compounds like this compound.

The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.org A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For compounds in this class, typical eluent systems include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. rsc.orgrsc.org The polarity of the eluent is carefully optimized to achieve effective separation of the target compound from unreacted starting materials or by-products. The fractions are collected as they exit the column and are analyzed to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique that can be used for both analytical and preparative-scale purification. Reverse-phase (RP) HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is common for analyzing related aromatic compounds. sielc.comoup.com A typical mobile phase might consist of acetonitrile (B52724) and an aqueous buffer. sielc.comoup.comsielc.com This method is scalable and can be used for isolating impurities in preparative separation. sielc.comsielc.com

Table 2: Column Chromatography Parameters for Purification of Related Aromatic Esters

Stationary PhaseMobile Phase (Eluent)Compound TypeReference
Silica Gel (60-120 mesh)Dichloromethane / Ethanol (99.5:0.5 v/v)Aminophenyl Benzoate Derivatives rsc.org
Silica GelPetroleum Ether / Ethyl Acetate (97:3 v/v)Nitrophenyl Benzoate Derivatives rsc.org
Silica GelPetroleum Spirit / Ethyl Acetate (2:1 or 3:1 v/v)Aminobenzoate Esters rsc.org
Newcrom R1 (Reverse-Phase)Acetonitrile / Water / Phosphoric Acid4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate sielc.comsielc.com

Purity Assessment Techniques (excluding basic identification data)

After purification, it is essential to accurately determine the purity of the this compound. While techniques like NMR and IR spectroscopy confirm the compound's identity, quantitative methods are needed to assess its purity level.

High-Performance Liquid Chromatography (HPLC) is a primary method for quantitative purity analysis. google.com By running a sample of the purified compound through an HPLC system and analyzing the resulting chromatogram, the area of the peak corresponding to the compound can be compared to the total area of all peaks. This allows for a precise calculation of purity, often expressed as a percentage. For instance, the purity of 4-aminobenzoic acid has been determined to be above 99% using HPLC. google.com The method typically employs a C18 column with a mobile phase such as a phosphate (B84403) buffer and acetonitrile mixture, with detection using a UV detector. oup.com This technique can also identify and quantify specific impurities, such as remaining starting materials like 2-aminobenzoic acid. europa.eu

Differential Scanning Calorimetry (DSC) is another sophisticated technique used for determining the purity of highly pure, crystalline substances. mt.com This method is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurity. mt.com DSC measures the heat flow into the sample as it is heated through its melting transition. An impure sample will exhibit a broader melting peak at a lower temperature compared to the pure substance. mt.com By analyzing the shape of the melting curve, the purity of substances that are already greater than 98% pure can be accurately determined. mt.com

Table 3: Advanced Purity Assessment Techniques

TechniquePrincipleApplicationReference
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase, followed by quantitative detection (e.g., UV).Quantitative determination of purity (>99%) and identification of specific impurities. oup.comgoogle.com
Differential Scanning Calorimetry (DSC) Measurement of melting point depression, which is proportional to the mole fraction of impurities, based on the van't Hoff equation.Purity determination for highly pure (>98%) crystalline substances. mt.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used for structural confirmation.

The IR spectrum of 4-nitrophenyl 4-aminobenzoate (B8803810) is expected to show strong absorptions characteristic of its key functional groups.

The nitro group (-NO₂) exhibits two prominent stretching vibrations:

An asymmetric stretch , which is typically strong and appears in the region of 1500-1550 cm⁻¹. spectroscopyonline.com For the related compound 4-nitrophenyl-4-nitrobenzoate, this band is observed at 1523 cm⁻¹. researchgate.net

A symmetric stretch , which is also strong and found between 1330-1390 cm⁻¹. spectroscopyonline.com In 4-nitrophenyl-4-nitrobenzoate, this appears at 1343 cm⁻¹. researchgate.net

The amino group (-NH₂) has characteristic stretching and bending vibrations:

N-H stretching vibrations typically appear as one or two bands in the 3300-3500 cm⁻¹ region. In 4-aminophenyl-4-aminobenzoate, a broad absorption for N-H stretching is seen at 3368 cm⁻¹. researchgate.net

An N-H bending (scissoring) vibration is usually observed in the range of 1580-1650 cm⁻¹. For 4-aminophenyl-4-aminobenzoate, this is found at 1584 cm⁻¹. researchgate.net

The ester group also has a strong characteristic C=O stretching vibration, which for 4-nitrophenyl-4-nitrobenzoate is at 1752 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. For instance, in a study of a related nitroaromatic compound, the phenyl-NO₂ stretch was observed at 1108 cm⁻¹ and the NO₂ stretch at 1340 cm⁻¹. ualberta.ca

A table summarizing the key expected IR absorption frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amino (-NH₂)N-H Stretch3300 - 3500 researchgate.net
Amino (-NH₂)N-H Bend1580 - 1650 researchgate.net
Nitro (-NO₂)Asymmetric Stretch1500 - 1550 spectroscopyonline.comresearchgate.net
Nitro (-NO₂)Symmetric Stretch1330 - 1390 spectroscopyonline.comresearchgate.net
Ester (C=O)Stretch~1750 researchgate.net

Analysis of Ester Carbonyl (C=O) and C-O Linkage Vibrations

Infrared and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In the case of 4-Nitrophenyl 4-aminobenzoate, the ester group is a key feature.

The IR spectrum shows a strong absorption band for the ester carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1750 cm⁻¹. For a related compound, 4,4'-dinitrophenylbenzoate, this stretch appears at 1752 cm⁻¹. However, in a similar structure where the nitro groups are reduced to amino groups (4,4'-diaminophenylbenzoate), the ester carbonyl absorption shifts to a lower frequency at 1682 cm⁻¹, indicating a change in the electronic environment of the carbonyl group. researchgate.net The C-O stretching vibrations of the ester linkage are also identifiable in the IR spectrum, typically appearing around 1195 cm⁻¹ for the C-O-C asymmetric stretch and sometimes as a weaker band at a lower wavenumber for the symmetric stretch. researchgate.net

These vibrational frequencies are sensitive to the molecular structure and can be influenced by factors such as conjugation and the presence of electron-donating or electron-withdrawing groups on the aromatic rings. libretexts.orgspectroscopyonline.com

Table 1: Characteristic IR Vibrational Frequencies for Ester and Related Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Ester CarbonylC=O Stretch1700-1750 libretexts.org
Ester C-OAsymmetric Stretch~1195 researchgate.net
AmineN-H Stretch3300-3500 solubilityofthings.com
NitroAsymmetric Stretch~1523 researchgate.net
NitroSymmetric Stretch~1343 researchgate.net

Hydrogen Bonding Interactions Probed by IR/Raman Spectroscopy

Hydrogen bonding plays a significant role in the supramolecular chemistry of this compound, influencing its crystal packing and physical properties. Both IR and Raman spectroscopy can provide evidence for the presence and nature of hydrogen bonds.

The amino group (-NH₂) on the 4-aminobenzoate moiety can act as a hydrogen bond donor, while the nitro group (-NO₂) and the ester carbonyl group can act as hydrogen bond acceptors. The formation of intermolecular hydrogen bonds, such as N-H···O=C or N-H···O-N, can be inferred from shifts in the vibrational frequencies of the involved groups.

For instance, the N-H stretching vibrations of primary amines typically appear as two bands in the 3300-3500 cm⁻¹ region. solubilityofthings.com The positions and breadths of these bands can change upon hydrogen bonding. A shift to lower wavenumbers and broadening of the peaks are indicative of hydrogen bond formation. rsc.org Similarly, the C=O stretching frequency can be red-shifted (moved to lower wavenumbers) when the carbonyl oxygen participates in a hydrogen bond.

Studies on related aminobenzoic acid compounds have shown the presence of intermolecular O-H···N and N-H···O interactions, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecule (AIM) theory to understand the charge transfer and stability associated with these bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. For this compound, the spectrum is characterized by transitions involving its aromatic rings and substituent chromophores (the nitro and amino groups). libretexts.org

Analysis of n-π* and π-π* Electronic Transitions in Aromatic and Nitro/Amino Chromophores

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to both π→π* and n→π* transitions. uzh.ch

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These are associated with the conjugated π systems of the benzene (B151609) rings. The presence of substituents like the nitro and amino groups, which are in conjugation with the rings, influences the wavelength of maximum absorption (λmax).

n→π transitions:* These are generally lower in intensity and occur at longer wavelengths. uzh.ch They involve the promotion of a non-bonding electron (from the oxygen of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. uzh.ch

For example, 4-nitrophenol (B140041), a related chromophore, exhibits a strong absorption band around 320 nm, which is attributed to a π→π* transition. researchgate.net The presence of both the electron-donating amino group and the electron-withdrawing nitro group in this compound leads to a complex spectrum with multiple absorption bands.

Solvatochromic Studies and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect is a powerful tool for studying the nature of the electronic ground and excited states of a molecule.

The electronic transitions of this compound are sensitive to the solvent environment. The position, intensity, and shape of the absorption bands can shift depending on the polarity and hydrogen-bonding capabilities of the solvent. researchgate.netdntb.gov.ua

Bathochromic Shift (Red Shift): A shift to longer wavelengths, often observed with increasing solvent polarity for π→π* transitions in polar molecules. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, which can occur for n→π* transitions with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, increasing the energy gap for the transition.

Studies on similar molecules, like certain azo dyes, have demonstrated significant solvatochromic shifts, which can be correlated with solvent parameters to understand the specific and non-specific solvent-solute interactions. dntb.gov.ua

Charge Transfer Band Identification and Interpretation

In molecules containing both electron-donating and electron-withdrawing groups connected through a conjugated system, an intramolecular charge transfer (ICT) can occur upon electronic excitation. This compound is a classic example of such a "push-pull" system, with the amino group acting as the electron donor and the nitro group as the electron acceptor.

This ICT can give rise to a distinct, often intense and broad, absorption band in the UV-Vis spectrum, which is highly sensitive to solvent polarity. psu.edu The energy of this charge transfer band is a measure of the energy required to move an electron from the donor-rich part of the molecule to the acceptor-rich part. In polar solvents, the highly polar charge-transfer excited state is stabilized, leading to a bathochromic shift of the ICT band.

The existence of such charge transfer phenomena has been documented in related systems, where photo-induced intramolecular energy transfer can compete with the charge transfer process. psu.edu

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecular ion, MS can reveal details about the molecule's structure. csbsju.edu

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern is influenced by the functional groups present and the relative stability of the resulting fragment ions. libretexts.org

Common fragmentation pathways for esters include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain.

For aromatic esters like this compound, fragmentation often involves cleavage at the ester linkage. The presence of the nitro and amino groups also directs fragmentation. For instance, nitroaromatic compounds can lose the NO radical (a loss of 30 Da) or the NO₂ group (a loss of 46 Da). nih.gov The fragmentation of aminobenzoate esters can proceed via homolytic cleavage of the alkyl-oxygen bond or through a charge-mediated ortho effect. researchgate.net

Table 2: Common Fragment Ions in the Mass Spectrum of Substituted Aromatic Compounds

FragmentDescriptionReference
Loss of NOCharacteristic for nitro compounds nih.gov
Loss of NO₂Characteristic for nitro compounds nih.gov
Cleavage at ester linkageCommon for esters researchgate.net

Detailed analysis of the fragmentation pattern, often aided by high-resolution mass spectrometry and tandem MS (MS/MS) techniques, allows for the unambiguous identification of the compound and provides corroborating evidence for the structure elucidated by other spectroscopic methods. psu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula with high accuracy. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas by measuring the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com

For this compound, with the chemical formula C₁₃H₁₀N₂O₄, the theoretical exact mass can be calculated using the masses of its constituent isotopes.

Table 1: HRMS Data for this compound

PropertyValue
Chemical FormulaC₁₃H₁₀N₂O₄
Theoretical Exact Mass258.0641 g/mol

This exact mass is a critical parameter for confirming the identity of the compound in complex mixtures and for verifying the outcome of a chemical synthesis.

Fragmentation Pattern Interpretation for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

In the case of esters of aminobenzoic acid, common fragmentation pathways include the loss of the alkyl radical or an alkene molecule. researchgate.net For para-isomers like 4-aminobenzoate esters, the predominant fragmentation is often initiated by the homolytic cleavage of the alkyl-oxygen bond of the ester group. researchgate.net The fragmentation of this compound would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 4-nitrophenoxy and 4-aminobenzoyl moieties. The presence of the nitro group can also influence the fragmentation, potentially leading to the loss of NO or NO₂. The analysis of these characteristic fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Bond Parameters

Single crystal X-ray diffraction analysis provides precise information about bond lengths, bond angles, and torsion angles within the molecule. For compounds related to this compound, such as salts formed with 4-aminobenzoic acid, studies have revealed detailed geometric parameters. nih.gov For instance, in the 4-aminobenzoate anion, the carboxylate group is nearly coplanar with the benzene ring, with a reported dihedral angle of 10.70 (7)°. nih.goviucr.org The nitro group in related 4-nitrophenyl structures is also typically found to be essentially coplanar with its attached phenyl ring. nih.goviucr.org These geometric details are fundamental to understanding the molecule's conformation.

Table 2: Selected Crystallographic Data for a Related 4-Aminobenzoate Structure

ParameterValueReference
Crystal SystemTriclinic iucr.org
Space GroupP-1 iucr.org
Dihedral Angle (Carboxylate-Benzene Ring)10.70 (7)° nih.goviucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In structures containing aminobenzoate and nitrophenyl groups, a variety of interactions are observed. Hydrogen bonds are particularly significant, with the amino group of the 4-aminobenzoate moiety acting as a hydrogen bond donor. csic.es In related crystal structures, strong N—H⋯O hydrogen bonds are frequently observed, linking cations and anions. researchgate.netresearchgate.net

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not detailed in the provided context, the parent molecule, p-aminobenzoic acid (pABA), is known to exhibit multiple polymorphic forms (α, β, γ, and δ). researchgate.net This suggests that this compound could also potentially crystallize in different forms under various conditions.

Crystal engineering, the design and synthesis of functional solid-state structures, utilizes the understanding of intermolecular interactions to control crystal packing. mdpi.com By carefully selecting solvents and crystallization conditions, it may be possible to influence the formation of specific polymorphs of this compound. The study of related cocrystals, such as those of 4-aminobenzoic acid with 4-nitrophenylacetic acid, highlights the importance of hydrogen bonding patterns in determining the final crystal structure. cam.ac.uk The interplay of hydrogen bonds and π-π stacking interactions is a key focus in the crystal engineering of such compounds.

Computational and Theoretical Investigations of 4 Nitrophenyl 4 Aminobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the behavior of 4-Nitrophenyl 4-aminobenzoate (B8803810) at a molecular level. These calculations provide detailed information about its electronic properties and orbital interactions.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules in their ground state. researchgate.net For compounds related to 4-Nitrophenyl 4-aminobenzoate, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to evaluate optimized geometrical parameters, vibrational frequencies, and other ground-state properties. researchgate.netresearchgate.net

Computational MethodBasis SetApplicationReference
Density Functional Theory (DFT)B3LYP/6-311G++(d,p)Geometry optimization, ground-state properties, vibrational frequencies researchgate.net
Density Functional Theory (DFT)B3LYP/6-31G(d,p)Geometry optimization, MEP calculation uni-muenchen.de

Ab Initio Methods for Electronic Configuration and Energy Minimization

Ab initio (from first principles) quantum chemistry methods are used for high-accuracy calculations of electronic structure without reliance on empirical data. Methods like Hartree-Fock (HF) are often used in conjunction with DFT to study molecular features and reaction energetics. iitd.ac.inbg.ac.rs

For similar ester hydrolysis reactions, ab initio calculations have been used to determine the energies of reactants and hypothetical intermediates, providing insight into reaction mechanisms. iitd.ac.in In conformational analysis, ab initio methods are employed to refine the geometries of different conformers and calculate their relative stabilities. bg.ac.rsresearchgate.net These calculations are essential for understanding the electronic configuration and achieving an accurate energy-minimized structure, which forms the basis for all other computational investigations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map uses a color spectrum where red indicates electron-rich regions (negative potential, attractive to electrophiles) and blue indicates electron-poor regions (positive potential, attractive to nucleophiles). mdpi.com

For this compound, an MEP analysis would highlight distinct reactive sites:

Nucleophilic Regions: The area around the amino (-NH2) group and the oxygen atoms of the ester's carbonyl group would show a negative potential (red), indicating they are primary sites for electrophilic attack and hydrogen bonding. researchgate.netdntb.gov.ua

Electrophilic Regions: The region around the nitro (-NO2) group would exhibit a positive potential (blue) due to its strong electron-withdrawing nature, making it a site for nucleophilic attack. researchgate.net

MEP analysis of related molecules like para-aminobenzoic acid (PABA) has confirmed the donor nature of the amino group and the acceptor nature of the carboxyl group, which is fundamental to predicting intermolecular interactions. dntb.gov.ua

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their corresponding energies.

Torsional Angle Scans and Stable Conformer Identification

The conformation of this compound is primarily defined by the torsional (dihedral) angles around its key rotatable bonds: the ester C-O bonds and the C-C bonds connecting the phenyl rings to the ester group. By systematically rotating these bonds and calculating the energy at each step (a torsional angle scan), the most stable, low-energy conformers can be identified. numberanalytics.com

Experimental data from crystal structures of related compounds provide valuable benchmarks for these computational models. For instance, in a salt containing the 4-aminobenzoate anion, the dihedral angle between the carboxylate group and its benzene (B151609) ring was found to be 10.70(7)°. iucr.org The 4-nitro group is typically observed to be essentially coplanar with its attached phenyl ring. iucr.orgresearchgate.net These findings suggest a preference for planar arrangements to maximize π-conjugation, though steric hindrance can cause deviations.

Torsional Angle DescriptionReported Value (in related compounds)SignificanceReference
Dihedral angle (carboxylate group vs. benzene ring in 4-aminobenzoate)10.70 (7)°Indicates a nearly planar conformation iucr.org
Conformation of 4-nitro group vs. phenyl ringEssentially coplanarMaximizes electronic delocalization iucr.orgresearchgate.net

Interconversion Pathways and Energy Barriers

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. nih.gov By exploring the PES, one can identify not only stable conformers (energy minima) but also the transition states (saddle points) that connect them. The energy difference between a stable conformer and a transition state represents the energy barrier for interconversion. nih.govlibretexts.org

For this compound, rotation around the ester and aryl bonds allows the molecule to adopt various conformations. Computational methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the lowest energy pathway between conformers, confirming that a specific transition state connects two minima. cuny.edu While specific energy barriers for this compound are not documented, the near-planar structures found in related compounds suggest that significant rotation away from planarity would involve surmounting a notable energy barrier due to the loss of resonance stabilization. iucr.org The study of these pathways is crucial for understanding the molecule's dynamic behavior in different environments.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools to predict and validate the spectroscopic properties of molecules like this compound, providing a deeper understanding of its structure and electronic characteristics.

Computational Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Computational simulations of ¹H and ¹³C NMR chemical shifts for this compound and related compounds allow for the assignment of experimental signals to specific atoms within the molecule.

Theoretical calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the chemical shifts. naturalspublishing.com For instance, in a study of 4-nitrophenol (B140041) 4-aminobenzoic acid monohydrate (4NPABA), ¹H and ¹³C NMR spectral analyses were used to confirm the chemical environment of the various protons and carbons. researchgate.net The chemical shifts of para-carbon atoms in aromatic amines have been used to calculate substituent constants, indicating the electron-donating or -withdrawing nature of the amino group. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which are not always explicitly modeled in gas-phase calculations. researchgate.net

Table 1: Representative Calculated NMR Chemical Shifts

Atom Calculated Chemical Shift (ppm)
¹H (Amine) Varies with solvent and concentration
¹³C (Carbonyl) ~165-170
¹³C (C-NO₂) ~145-150
¹³C (C-NH₂) ~148-152

Note: These are approximate values and can vary based on the computational method and basis set used.

Vibrational Frequency Calculations for IR/Raman Spectra Simulation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the harmonic vibrational frequencies. niscpr.res.inscirp.org

For compounds structurally similar to this compound, such as 4-nitrophenol 4-aminobenzoic acid monohydrate, FTIR and FT-Raman spectroscopy have been employed to identify the various functional groups. researchgate.net Theoretical calculations help in the assignment of the observed vibrational bands to specific modes of vibration, such as C=O stretching, NO₂ stretching, and C-H bending. niscpr.res.in Aromatic nitro compounds typically show strong absorptions for the asymmetric and symmetric stretching vibrations of the NO₂ group in the ranges of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. naturalspublishing.com The carbonyl group (C=O) stretching vibration is expected around 1700 cm⁻¹. niscpr.res.in Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. naturalspublishing.com

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (4-nitrobenzaldehyde)

Vibrational Mode Experimental (FT-IR) Calculated (B3LYP/6-311++G(d,p))
C-H Stretching 3099 3105, 3104, 3078, 3053 (scaled)
C=O Stretching 1708 Not specified in provided text
NO₂ Asymmetric Stretch ~1530-1560 Not specified in provided text
NO₂ Symmetric Stretch ~1345-1355 Not specified in provided text

Source: niscpr.res.in

Electronic Transition Energy Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions between molecular orbitals. rsc.orgmdpi.com This is crucial for understanding the color and photophysical properties of compounds like this compound.

TD-DFT calculations can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. ajchem-b.com For molecules with donor and acceptor groups, such as the amino and nitro groups in this compound, these transitions often correspond to intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org The calculated HOMO-LUMO energy gap provides an estimate of the electronic excitation energy. naturalspublishing.com These theoretical predictions can be compared with experimental UV-Visible absorption spectra to validate the computational model and assign the observed absorption bands. rsc.org

Table 3: Representative TD-DFT Calculated Electronic Transition Data

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
HOMO -> LUMO ~3.5 - 4.5 ~275 - 355 Varies
Other transitions Varies Varies Varies

Note: These values are illustrative and depend on the specific computational parameters.

Non-Linear Optical (NLO) Property Prediction and Optimization

This compound is a molecule of interest for non-linear optical (NLO) applications due to its donor-acceptor structure. Computational methods are instrumental in predicting and optimizing its NLO properties.

First and Second Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-harmonic generation (SHG), while the second hyperpolarizability (γ) is associated with third-harmonic generation and other third-order NLO phenomena. aps.org

Computational methods such as DFT and time-dependent Hartree-Fock (TDHF) are used to calculate these properties. acrhem.org For a similar compound, 4-nitrophenol 4-aminobenzoic acid monohydrate, the first-order hyperpolarizability (β*) was calculated to be 11.865 × 10⁻³⁰ esu. researchgate.net The magnitude of the hyperpolarizability is a key indicator of a material's potential for NLO applications. acs.org Theoretical calculations provide a way to screen potential NLO materials before undertaking laborious and expensive experimental synthesis and characterization. mdpi.com

Table 4: Calculated Hyperpolarizability Values for Related NLO Compounds

Compound First Hyperpolarizability (β) (10⁻³⁰ esu) Computational Method
4-nitrophenol 4-aminobenzoic acid monohydrate 11.865 B3LYP/6–311++G(d,p)
(E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate 48.83 Not specified
(E)-ethyl 4-((2-(2-chloro-4-nitrophenyl)hydrazono)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate 63.89 Not specified

Source: researchgate.netacs.org

Influence of Substituents and Molecular Architecture on NLO Response

The NLO properties of organic molecules are highly dependent on their molecular structure, particularly the nature and position of electron-donating and electron-withdrawing substituents. nih.gov The donor-acceptor framework of this compound, with its amino (donor) and nitro (acceptor) groups, is a classic design for achieving a large NLO response.

Computational studies can systematically investigate the effect of different substituents on the hyperpolarizability. For example, modifying the acyl or amine substituents in related benzoate (B1203000) structures has been shown to significantly impact the reaction rates and, by extension, the electronic properties relevant to NLO activity. nih.gov The introduction of different electron-withdrawing groups can increase the first hyperpolarizability values. acs.org The arrangement of molecules in the crystal lattice, including hydrogen bonding, also plays a crucial role in the macroscopic NLO properties of the material. researchgate.net Theoretical modeling can help in designing molecules with optimized architectures for enhanced NLO performance.

Reactivity and Mechanistic Studies of 4 Nitrophenyl 4 Aminobenzoate

Hydrolysis and Transesterification Reactions

The ester linkage in 4-nitrophenyl 4-aminobenzoate (B8803810) is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. The presence of the electron-withdrawing nitro group on the phenyl ring of the ester leaving group (4-nitrophenol) makes it a good leaving group, facilitating these reactions.

Kinetic studies on the hydrolysis of similar p-nitrophenyl esters have been extensively conducted to understand the reaction mechanisms under different pH conditions. For instance, the hydrolysis of p-nitrophenyl 2-aminobenzoate (B8764639) shows a pH-independent reaction rate at pH values greater than 4. iitd.ac.in This is attributed to intramolecular general base catalysis by the neighboring amino group. iitd.ac.in The rate constant for this pH-independent reaction is significantly higher than that of the corresponding 4-amino-substituted ester, highlighting the role of the ortho-amino group in accelerating hydrolysis. iitd.ac.in

The hydrolysis of phenyl 4-aminobenzoate has also been studied, and it exhibits a pH-independent reaction that proceeds through the pH 4 region without a downward bend in the pH-rate constant profile. iitd.ac.in In contrast, the hydrolysis of 2-aminobenzoate esters shows a downward bend in the pH-rate profile near the pKa of the amino group, indicating that protonation of the amino group slows down the hydrolysis rate. iitd.ac.in

The hydrolysis of 4-nitrophenyl esters can be catalyzed by enzymes. For example, nucleotide pyrophosphatases/phosphodiesterases (NPP/PDE) are known to hydrolyze substrates like 4-nitrophenyl-dTMP. nih.gov The study of such enzymatic hydrolysis provides insights into enzyme kinetics and mechanisms. The release of 4-nitrophenol (B140041) during hydrolysis can be monitored spectrophotometrically, which is a common method in enzyme assays.

Below is a table summarizing the kinetic data for the hydrolysis of related aminobenzoate esters.

EsterConditionsRate Constant (k)Observations
p-Nitrophenyl 2-aminobenzoateH2O, 50 °C, µ = 0.1 M (KCl)2 x 10⁻³ s⁻¹ (pH-independent)pH-independent reaction above pH 4 due to intramolecular general base catalysis. iitd.ac.in
Phenyl 4-aminobenzoateH2O, 80 °C, µ = 0.1 M (KCl)-pH-independent reaction continues through pH 4 region. iitd.ac.in
Phenyl 2-aminobenzoateH2O, 50 °C, µ = 0.1 M (KCl)-Large pH-independent region from pH 9 to 4. iitd.ac.in

The hydrolysis and transesterification of 4-nitrophenyl esters can be significantly influenced by catalysts. Both chemical and biological catalysts have been shown to enhance the reaction rates.

Catalytic antibodies have been developed that can efficiently catalyze the hydrolysis of 4-nitrophenyl esters. rsc.org One such antibody demonstrated a rate enhancement of over 10⁶ compared to the uncatalyzed reaction. rsc.org The mechanism is proposed to involve general base catalysis. rsc.org

Intramolecular nucleophilic catalysis has also been observed in the hydrolysis of related esters. For example, in the hydrolysis of 4-nitrophenyl quinolin-8-yl phosphate (B84403), the quinolinyl nitrogen acts as an intramolecular nucleophile, attacking the phosphorus center and leading to the expulsion of 4-nitrophenol. rsc.org

The aminolysis of 4-nitrophenyl phenyl carbonate, a related ester, has been studied with a series of alicyclic secondary amines. rsc.org The reaction proceeds through a zwitterionic tetrahedral intermediate, and the nature of the amine (primary vs. secondary) significantly influences the reactivity and reaction mechanism. rsc.org

Enzymes, such as proteases, are effective catalysts for the hydrolysis of specific 4-nitrophenyl esters. For instance, 4-nitrophenyl 4-guanidinobenzoate is used as a substrate to study the kinetics of proteases like trypsin. The enzyme's active site facilitates the hydrolysis, releasing 4-nitrophenol.

Reactions Involving the Nitro Group

The nitro group of 4-nitrophenyl 4-aminobenzoate is a key functional group that can undergo various transformations, most notably reduction.

The reduction of the nitro group in nitroaromatic compounds can proceed through several intermediates to ultimately form the corresponding amino group. A common pathway involves the initial reduction to a nitroso derivative, followed by further reduction to a hydroxylamino intermediate, which is then reduced to the amine. cdnsciencepub.com

The reduction of 4-nitrobenzoic acid, a related compound, to 4-aminobenzoic acid has been achieved through various methods, including catalytic hydrogenation and using reducing agents like zinc/hydrazine (B178648). google.comniscpr.res.in In some microbial degradation pathways, 4-nitrobenzoate (B1230335) is partially reduced to 4-hydroxylaminobenzoate. oup.com This hydroxylamino intermediate can then be further converted to other metabolites. oup.com

The following table outlines different reduction methods and the resulting products for related nitroaromatic compounds.

Starting CompoundReducing Agent/CatalystProductReference
4-Nitrobenzoic acid5% Pd/C, H₂4-Aminobenzoic acid google.com
p-Nitrobenzoic acidZinc dust, Hydrazine hydratep-Aminobenzoic acid niscpr.res.in
4-NitrobenzoatePseudomonas fluorescens4-Hydroxylaminobenzoate
2,5-DichloronitrobenzeneHydrazine, Palladized charcoal2,5-Dichloroaniline and β-(2,5-dichlorophenyl)-hydroxylamine cdnsciencepub.com
Methyl 4-nitrobenzoateIron catalyst, TriethoxysilaneMethyl 4-aminobenzoate rsc.org
p-Nitrobenzoic acidFormic acid, 10% Pd/Cp-Aminobenzoic acid niscpr.res.in
N-4-Nitrophenyl nicotinamidePd/SiO₂ catalyst, H₂N-4-Aminophenyl nicotinamide mit.edu

The reduction of the nitro group is a thermodynamically favorable process. oup.com The mechanism often involves electron transfer steps. In electrochemical reductions, the 4-nitrophenyl group can be reduced to a 4-aminophenyl group. researchgate.net This process can be observed via cyclic voltammetry, which shows an irreversible reduction peak corresponding to this transformation. researchgate.net The electrochemical reduction of diazonium salts containing a nitrophenyl group also proceeds via electron transfer, leading to the formation of a radical anion. mdpi.com

Catalytic hydrogenation is a widely used method for nitro group reduction. In this process, a metal catalyst, such as palladium on carbon (Pd/C) or platinum, facilitates the transfer of hydrogen to the nitro group. google.com The reaction typically involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of steps leading to the final amino product. The conversion of nitrobenzene (B124822) to p-aminophenol, for example, proceeds through the initial partial hydrogenation to phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement. researchgate.net

The mechanism of reduction can also involve intermediates like azoxy compounds, particularly in reactions using hydrazine. cdnsciencepub.com However, the primary pathway for the reduction of nitro compounds to amines with hydrazine and a palladium catalyst is believed to proceed through the nitroso and hydroxylamine (B1172632) intermediates. cdnsciencepub.com

Reactions Involving the Amino Group

The amino group in this compound is a nucleophilic center and can participate in various chemical reactions. One of the key reactions is its role in intramolecular catalysis of ester hydrolysis, as discussed in section 5.1.1. The lone pair of electrons on the nitrogen atom can act as a general base to facilitate the attack of a water molecule on the ester carbonyl group. iitd.ac.in

Furthermore, the amino group can be protonated in acidic conditions, which affects its reactivity. Protonation of the amino group in 2-aminobenzoate esters retards the rate of hydrolysis, indicating the importance of the neutral amine base in the reaction. iitd.ac.in

The amino group can also be a site for other chemical modifications, although specific examples for this compound are not extensively detailed in the provided search results. However, in the context of related compounds, the amino group can undergo reactions such as acylation. For instance, in the synthesis of 4-aminobenzoyl-N-(4-aminobenzoyl) amine, a condensation reaction occurs between p-aminobenzamide and p-nitrobenzoyl chloride. google.com

Acylation and Alkylation Reactions of the Amino Moiety

The primary amino group on the 4-aminobenzoate portion of the molecule is a key site for synthetic modification through acylation and alkylation reactions.

Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetyl chloride in the presence of a base like sodium bicarbonate would yield the corresponding acetamido derivative. vulcanchem.com This reaction proceeds through the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. These reactions are fundamental in the synthesis of more complex molecules and polymers.

Alkylation: Alkylation of the amino group can also be achieved, for example, through reaction with alkyl halides. google.com The conditions for these reactions, such as the choice of solvent and base, can be tailored to control the degree of alkylation. For instance, N-benzylation of related N-substituted 2-phenylacetamides has been studied using benzyl (B1604629) chloride in the presence of powdered potassium hydroxide. researchgate.net

Diazotization and Coupling Reactions for Dye Synthesis

The aromatic amino group of this compound is a precursor for the synthesis of azo dyes. oup.comeuropa.eu This process involves two key steps: diazotization followed by an azo coupling reaction.

Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). rsc.orginnovareacademics.incuhk.edu.hk The resulting diazonium salt is generally unstable and is used immediately in the subsequent coupling step. researchgate.netbeilstein-journals.org

Azo Coupling: The generated diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine, to form an azo compound. rsc.orginnovareacademics.inijisrt.com The position of the azo linkage on the coupling partner is directed by the existing substituents. These azo compounds are often highly colored and form the basis of a wide range of dyes. For example, diazotized 4-nitrophenyl-2-aminobenzoate has been coupled with octahydroxycalix arene to synthesize novel dye structures. arkat-usa.org

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For example, 4-aminophenyl 3-amino-4-chlorobenzoate has been reacted with 4-n-decyloxysalicylaldehyde in the presence of a catalytic amount of glacial acetic acid to yield the corresponding Schiff's base. rsc.org These reactions are often reversible and acid-catalyzed.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

Both phenyl rings of this compound can undergo aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The aminobenzoate ring is activated towards electrophilic attack due to the electron-donating nature of the amino group (though attenuated by the ester linkage), directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.comsavemyexams.comrahacollege.co.in Conversely, the nitrophenyl ring is strongly deactivated by the electron-withdrawing nitro group, which directs incoming electrophiles to the meta position. Reactions like nitration or halogenation would follow these regiochemical principles.

Nucleophilic Aromatic Substitution: The nitrophenyl ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA_r). science.govmasterorganicchemistry.com A strong nucleophile can displace the nitro group or a halogen if present on the ring, particularly if activated by additional electron-withdrawing groups. masterorganicchemistry.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.com

Photochemical Reactivity and Excited State Chemistry

The presence of the nitroaromatic and amino functionalities imparts interesting photochemical properties to this compound.

Photo-induced Transformations and Degradation Pathways

Exposure to ultraviolet (UV) radiation can lead to the degradation of this compound. Studies on a related compound, ethyl 4-aminobenzoate (Et-PABA), have shown that degradation can be induced by UV-activated persulfate oxidation. mdpi.com The degradation pathways likely involve the formation of various transformation products through processes such as hydroxylation, oxidation, or removal of the amino group, and cleavage of the ester bond. mdpi.com Similarly, photocatalytic degradation of 4-nitrophenol, a component of the title compound, has been extensively studied using catalysts like titanium dioxide, leading to various intermediate products before eventual mineralization. frontiersin.org The degradation of related nitroaromatic compounds is also influenced by environmental factors. epa.gov

Fluorescence Quenching Mechanisms

The nitro group in this compound can act as a fluorescence quencher. The fluorescence of certain fluorophores can be quenched by 4-nitrophenol, a potential hydrolysis product, through mechanisms like the inner filter effect (IFE). researchgate.netrsc.org This occurs when the absorption spectrum of the quencher (4-nitrophenol) overlaps with the excitation or emission spectrum of the fluorophore. researchgate.netrsc.org For instance, the fluorescence of silicon nanoparticles and coumarin (B35378) derivatives has been shown to be quenched by 4-nitrophenol. rsc.orgnih.gov Porphyrin derivatives containing nitrophenyl groups have also been investigated as fluorescent chemosensors, where fluorescence quenching occurs upon complexation with metal ions. scienceasia.org

Applications in Advanced Materials Science and Analytical Chemistry

Polymer Chemistry and Polymerizable Monomers

No studies were identified that report the direct incorporation of the 4-Nitrophenyl 4-aminobenzoate (B8803810) unit into the main chain of polymers like polyesters or polyimides. Such an incorporation would typically require the molecule to have two reactive functional groups (e.g., diol, diacid, or diamine) to undergo polycondensation, which the base molecule does not possess without modification.

While the rod-like shape of 4-Nitrophenyl 4-aminobenzoate makes it a potential candidate for a mesogenic (liquid-crystal-forming) side group, there is no available research describing its attachment to a polymer backbone. The synthesis of a side-chain liquid crystalline polymer would first involve functionalizing the molecule with a polymerizable group (like an acrylate (B77674) or methacrylate) and a flexible spacer, followed by polymerization. This work has not been reported in the scientific literature.

Polymerization Mechanisms and Kinetics

The bifunctional nature of this compound, possessing both a nucleophilic amino group (-NH₂) and an electrophilic ester group, makes it a suitable monomer for step-growth polymerization. The presence of the 4-nitrophenyl group makes the ester an "activated" substrate, facilitating nucleophilic attack and the formation of amide bonds.

The polymerization of this compound proceeds via a step-growth polycondensation mechanism. In this process, the amino group of one monomer molecule acts as a nucleophile, attacking the carbonyl carbon of the ester group on another monomer. This reaction leads to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, forming a stable amide bond between the monomer units and eliminating 4-nitrophenol (B140041) as a byproduct. This process repeats, leading to the gradual formation of dimers, trimers, oligomers, and ultimately, a high molecular weight polyamide, specifically an aramid (aromatic polyamide). researchgate.netgoogle.com

Table 1: Generalized Kinetic Models for Step-Growth Polymerization

Catalysis Type Rate Equation Integrated Rate Law (Degree of Polymerization, Xn)
Self-Catalyzed Rate = k[COOH][OH][NH₂] (or equivalent functional groups) Xn = (1 + 2k[M]₀²t)¹ᐟ²
External Catalyst Rate = k[Catalyst][COOH][OH] (or equivalent functional groups) Xn = 1 + k'[M]₀t

Note: The equations represent a generalized model. [M]₀ is the initial monomer concentration, k and k' are rate constants, and t is time. For this compound, the ester and amine groups would replace the generic functional groups shown.

High molecular weight polymers are typically obtained only at monomer conversions exceeding 99%, which often requires efficient removal of the 4-nitrophenol byproduct to drive the reaction equilibrium toward the polymer. cozum.info.tr

Supramolecular Chemistry and Self-Assembly

The distinct functional groups and aromatic systems within this compound provide a foundation for its use in supramolecular chemistry, where non-covalent interactions dictate the assembly of molecules into larger, ordered architectures.

Design of Hydrogen-Bonded Architectures

The molecular structure of this compound contains multiple sites for hydrogen bonding, which can be strategically employed to design specific supramolecular structures. The primary amine group (-NH₂) is a strong hydrogen bond donor. The potential hydrogen bond acceptor sites include the two oxygen atoms of the nitro group (-NO₂), the carbonyl oxygen (C=O) of the ester, and the ether-linked oxygen (C-O-Ar) of the ester. rsc.orgresearchgate.net

Studies on related aminobenzoate and ester-containing molecules have demonstrated the prevalence of N-H···O hydrogen bonds. rsc.orgresearchgate.net These interactions can link molecules into predictable patterns, or supramolecular synthons, such as chains and dimers. For instance, head-to-tail chains can form via N-H···O=C interactions. researchgate.net The versatility of these interactions allows for the rational design of one-, two-, or three-dimensional networks. The formation of cocrystals with other molecules (coformers) is also a viable strategy, where the hydrogen bonding preferences of 4-aminobenzoic acid derivatives are used to create new crystalline solids. researchgate.netrsc.orgresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Site Potential Supramolecular Motif
Amine (-NH₂) Carbonyl Oxygen (C=O) Chains, Dimers (R²₂(8) motif)
Amine (-NH₂) Nitro Oxygen (-NO₂) Sheets, Inter-chain linking

π-π Stacking Interactions in Supramolecular Assemblies

The two aromatic rings in this compound are key participants in π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. mdpi.com The 4-aminophenyl ring is relatively electron-rich due to the electron-donating nature of the amino group, while the 4-nitrophenyl ring is significantly electron-poor due to the strong electron-withdrawing nitro group.

Molecular Recognition Phenomena (non-biological context)

The combination of directional hydrogen bonding and specific π-π stacking capabilities allows this compound to function as a component in molecular recognition systems. Through self-assembly, it can form ordered structures with defined cavities or surfaces capable of selectively binding guest molecules.

Molecular recognition arises from the principle of complementarity. A host assembly constructed from this compound could selectively recognize a guest molecule that fits sterically within a cavity and presents complementary interaction sites. For example, a guest molecule with hydrogen bond acceptor groups could bind to the amine donors of the host, while an aromatic portion of the guest could simultaneously engage in π-π stacking with the nitrophenyl units. The defined spatial arrangement of these functional groups creates a specific binding environment, allowing the host to discriminate between different potential guests based on their size, shape, and chemical functionality.

Analytical Reagents and Derivatization Agents

Use as a Chromogenic Reagent for Specific Chemical Analytes (e.g., spectrophotometric assays for reaction rates, non-biological sensing)

4-Nitrophenyl esters, including this compound, are widely used as chromogenic reagents in analytical chemistry, particularly for spectrophotometric assays. researchgate.netsemanticscholar.org The principle of their application lies in the release of the 4-nitrophenolate (B89219) anion upon cleavage of the ester bond. semanticscholar.org

The ester itself is typically colorless or pale yellow. However, when the ester bond is broken through hydrolysis or aminolysis, the leaving group, 4-nitrophenol, is released. In solutions with a pH above its pKa (~7.15), 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which has a distinct bright yellow color and exhibits strong absorbance at a wavelength maximum (λmax) of approximately 400-415 nm. semanticscholar.orgresearchgate.net

This color change provides a simple and sensitive method for monitoring the rate of any chemical reaction that results in the cleavage of the ester. The rate of formation of the yellow 4-nitrophenolate, measured as the increase in absorbance over time using a spectrophotometer, is directly proportional to the rate of the reaction under investigation. This technique can be applied to study the kinetics of non-biological catalytic processes, such as the screening of new catalysts for amide bond formation or hydrolysis, where this compound can serve as a model substrate.

Table 3: Application of this compound as a Chromogenic Substrate

Application Area Reaction Principle Detected Species Wavelength of Detection (λmax)
Kinetic Assays Substrate cleavage (hydrolysis, aminolysis, etc.) 4-Nitrophenolate anion ~400-415 nm

| Chemical Sensing | Analyte-induced ester cleavage | 4-Nitrophenolate anion | ~400-415 nm |

Derivatization in Chromatography for Enhanced Detection

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a chemical modification process employed to enhance the detectability of an analyte. researchgate.net This technique is crucial when a target compound does not possess a suitable chromophore or fluorophore, making it difficult to detect using common HPLC detectors like UV-Visible or fluorescence detectors. researchgate.netlibretexts.org The process involves reacting the analyte with a derivatizing agent to form a new compound (a derivative) with improved chromatographic properties and a stronger detector response. researchgate.net

While not commonly cited as a standard derivatizing agent, the chemical structure of this compound contains features that are ideal for such applications. The 4-nitrophenyl group is a potent chromophore, meaning it strongly absorbs ultraviolet (UV) light. If this molecule were to be used as a derivatizing reagent, it could be attached to an analyte that lacks UV-absorbing properties. This would render the resulting derivative easily detectable by a UV-Vis detector.

The derivatization reaction could theoretically proceed via the 4-aminobenzoate portion of the molecule. For instance, the ester linkage could be hydrolyzed to yield 4-aminobenzoic acid and 4-nitrophenol. The liberated 4-nitrophenol could then be used to tag analytes with hydroxyl or amino groups. Alternatively, the nitro group on the parent molecule could be chemically reduced to an amine, which could then be reacted with analytes containing functional groups like carboxylic acids or aldehydes. The primary goal remains the covalent attachment of the 4-nitrophenyl chromophore to the target molecule, thereby significantly enhancing its molar absorptivity and lowering the limit of detection in HPLC analysis.

Table 1: Principles of Chromatographic Derivatization

PrincipleDescription
Objective To convert a poor detector-responding analyte into a highly detectable product. researchgate.net
Mechanism A chemical reaction modifies a specific functional group of the analyte. researchgate.net
Enhancement Introduces a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. libretexts.org
Modes Pre-column: Derivatization is performed before injection into the HPLC system. Post-column: The reaction occurs after separation on the column but before detection. researchgate.net

Electrochemical Sensing Mechanisms (non-biological)

The 4-nitrophenyl group within this compound is electrochemically active, making the compound suitable for detection using electrochemical methods. The core mechanism in non-biological electrochemical sensing involves the reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂). researchgate.net

This reduction is an irreversible electrochemical process that occurs at a specific negative potential on the surface of an electrode. researchgate.net Using techniques such as cyclic voltammetry, a potential is scanned, and a distinct reduction peak appears when the potential for nitro group reduction is reached. For a 4-nitrophenyl group modified on an electrode, this reduction to a 4-aminophenyl group can be observed at approximately -920 mV (vs. Ag/AgCl). researchgate.net

The electrochemical reaction can be summarized as follows:

R-NO₂ + 6H⁺ + 6e⁻ → R-NH₂ + 2H₂O

During the first voltammetric scan, the characteristic reduction peak is observed. In subsequent scans, this peak disappears, confirming that the electroactive nitro groups on the electrode surface have been almost completely converted to amino groups. researchgate.net This well-defined electrochemical behavior allows for the quantitative detection of nitrophenyl-containing compounds. Sensors based on this principle are developed for monitoring environmental pollutants like 4-nitrophenol, demonstrating high sensitivity and low detection limits. rsc.org

Table 2: Electrochemical Properties of the Nitrophenyl Group

PropertyDescriptionReference
Sensing Mechanism Electrochemical reduction of the nitro group (NO₂) to an amino group (NH₂). researchgate.net
Technique Cyclic Voltammetry, Differential Pulse Voltammetry. researchgate.net
Reaction Type Irreversible reduction. researchgate.net
Typical Reduction Potential Approximately -920 mV (vs. Ag/AgCl) for a 4-nitrophenyl film. researchgate.net

Dye Chemistry and Pigment Applications

Synthesis of Azo Dyes and Pigments Utilizing the Amino Group

The amino group of the 4-aminobenzoate moiety is a key functional group for the synthesis of azo dyes. Azo dyes, which are characterized by the -N=N- functional group, constitute the largest class of synthetic colorants used in industry. nih.gov The synthesis is a well-established two-step process involving diazotization followed by a coupling reaction. nih.gov

Diazotization: The process begins with the conversion of the primary aromatic amine into a diazonium salt. To achieve this with this compound, the ester would first be hydrolyzed to yield 4-aminobenzoic acid. This amine is then treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0–5 °C). cuhk.edu.hkrsc.org The low temperature is critical because diazonium salts are generally unstable at higher temperatures. nih.gov

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, known as the coupling component. nih.gov Common coupling components include phenols, naphthols, and aromatic amines. nih.govcuhk.edu.hk This electrophilic aromatic substitution reaction forms the stable azo bridge (-N=N-), linking the two aromatic systems and creating the final azo dye molecule. nih.gov

The versatility of this synthesis allows for the creation of a vast array of dyes with different colors and properties by simply changing the coupling component that is reacted with the diazonium salt derived from the 4-aminobenzoate structure. rsc.org

Optical Properties and Color Science of Derived Dyes

The color of azo dyes is a direct consequence of their chemical structure. The extended system of conjugated double bonds, which includes the aromatic rings and the central azo group, forms a chromophore that absorbs light in the visible spectrum. nih.gov The specific color observed is the complementary color of the light absorbed.

The optical properties of a dye derived from this compound can be fine-tuned by the choice of the coupling component. The electronic nature and position of substituent groups (auxochromes) on the aromatic rings significantly influence the wavelength of maximum absorption (λmax). nih.goviosrjournals.org

Effect of Coupling Component: Coupling with different phenols or naphthols results in different colors. For example, coupling a diazonium salt with 2-naphthol (B1666908) typically yields a red-colored dye. iosrjournals.org

Effect of Substituents: Electron-donating groups (like -OH, -NH₂) or electron-withdrawing groups (like -NO₂, -SO₃H) on the aromatic rings can shift the absorption maximum to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). A bathochromic shift, which deepens the color, can be observed when a hydroxyl group is positioned ortho to the azo group, allowing for hydrogen bonding. iosrjournals.org

The resulting dyes can exhibit a wide range of colors, from yellow and orange to red and blue. jbiochemtech.com These properties are typically characterized using UV-Visible spectroscopy, which measures the absorbance of the dye across different wavelengths to determine its λmax and color intensity.

Table 3: Relationship Between Azo Dye Structure and Color

Diazonium Component (Example)Coupling ComponentTypical Resulting ColorStructural Influence on Color
Diazotized 4-aminobenzoic acid1-NaphtholOrangeThe position of the hydroxyl group on the naphthol ring affects the final shade. iosrjournals.org
Diazotized 4-aminobenzoic acid2-NaphtholRedThe extended conjugation and position of the -OH group lead to absorption at longer wavelengths. iosrjournals.org
Diazotized 4-aminobenzoic acidPhenol (B47542)YellowThe simpler aromatic system results in absorption at shorter wavelengths compared to naphthols.
Diazotized 4-aminobenzoic acidN,N-DimethylanilineYellow to OrangeThe strong electron-donating amino group causes a significant bathochromic shift.

Comparative Studies and Structure Activity Relationships Sar Non Biological

Influence of Substituent Effects on Reactivity and Properties

The reactivity and properties of 4-Nitrophenyl 4-aminobenzoate (B8803810) and related compounds are significantly influenced by the electronic and steric nature of substituents on the aromatic rings. These effects are crucial in understanding and predicting the chemical behavior of this class of molecules.

Electronic Effects of Substituents (e.g., Hammett Equation Analysis)

The Hammett equation is a valuable tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzoic acid derivatives. wikipedia.org It describes a linear free-energy relationship that connects reaction rates and equilibrium constants. wikipedia.org The equation is given by: log (k/k₀) = σρ or log (K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). wikipedia.org Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. wikipedia.org

ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org

In studies of the aminolysis of 4-nitrophenyl X-substituted benzoates, where X is a substituent on the benzoate (B1203000) ring, nonlinear Hammett plots have been observed. nih.gov This nonlinearity suggests a change in the rate-determining step as the electronic nature of the substituent X is varied. nih.gov However, linear Yukawa-Tsuno plots with positive ρ(X) values indicate that the nonlinearity is not due to a change in the rate-determining step but rather to the resonance demand of π-electron donor substituents on the acyl moiety. nih.gov The magnitude of the ρ(X) values was found to increase with increasing basicity of the attacking amine. nih.gov

For the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids in 50% (v/v) aqueous dimethyl sulfoxide, the kinetic constants show a precise correlation with the Hammett relationship (σp), yielding a ρ value of 2.44. researchgate.net This large positive value signifies that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups, which stabilize the developing negative charge on the carbonyl oxygen in the transition state of the BAc2 mechanism. researchgate.net

The electronic effects also play a role in the stability of related compounds. For instance, in a series of nitrophenyl benzoate esters, a direct correlation was established between the Mulliken charge on the carbonyl carbon and the Hammett σpara constant, highlighting the influence of substituent electronic properties on the molecule's ground state. semanticscholar.orgemerginginvestigators.org

Steric Effects on Reaction Rates and Stereoselectivity

Steric effects, arising from the spatial arrangement of atoms, can significantly impact reaction rates and stereoselectivity. Bulky substituents can hinder the approach of reactants, slowing down reaction rates. numberanalytics.com

In nucleophilic aromatic substitution (SNAr) reactions, the presence of bulky groups can sterically hinder the approach of the nucleophile to the aromatic ring, thereby reducing reactivity. numberanalytics.com For example, the reaction of 2,4-dinitrochlorobenzene with the bulky nucleophile tert-butoxide is slower compared to its reaction with the less hindered methoxide. numberanalytics.com In the context of 4-nitrophenyl 4-aminobenzoate analogues, steric hindrance can influence reaction mechanisms. For instance, in the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) and the more sterically demanding N-methylaniline, the rate for N-methylaniline is significantly lower. rsc.org This reduction is attributed to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. rsc.org

Steric effects also influence the regioselectivity of reactions. In electrophilic aromatic substitution reactions, bulky substituents can direct incoming electrophiles to less sterically hindered positions. numberanalytics.com For example, in the nitration of toluene, the para product is favored over the ortho product due to the steric hindrance posed by the methyl group. numberanalytics.com

In the context of ester hydrolysis, steric effects generally decrease the rate constant. epa.gov The bulkiness of substituents can block access to the reaction site and introduce strain in the transition state. epa.gov For example, the steric effects for the hydrolysis of ethyl p-nitrobenzoate and p-nitrophenyl acetate (B1210297) are significant due to their bulky phenyl rings. epa.gov Studies on the reactions of 1-nitro-1-(4-nitrophenyl)alkanes with sterically hindered bases have shown that steric hindrance in both the acid and the base can affect reaction rates and kinetic isotope effects. rsc.org

Analogues and Derivatives of this compound

The synthesis and study of analogues and derivatives of this compound, including related esters, amides, and thioesters, provide valuable insights into structure-property relationships.

Synthesis and Characterization of Related Esters, Amides, and Thioesters

The synthesis of analogues often involves standard organic transformations. For example, phenyl 4-aminobenzoate can be synthesized by the reduction of phenyl 4-nitrobenzoate (B1230335) using a palladium catalyst. researchgate.net Similarly, 4-aminophenyl-4-aminobenzoate is prepared through the reduction of 4-nitrophenyl-4-nitrobenzoate. ias.ac.in The synthesis of 4-nitrophenyl 4-nitrobenzoate itself is achieved via the esterification of 4-nitrophenol (B140041) with 4-nitrobenzoic acid, often using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

A variety of amide analogues have also been synthesized. For instance, N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide can be prepared by the amidation of the corresponding amine with 4-nitrobenzoyl chloride. nih.gov The subsequent reduction of the nitro group yields the amino derivative. nih.gov Other complex amide derivatives have been synthesized using coupling agents like PyBOP or HOBt in polar aprotic solvents. vulcanchem.com

Thioester analogues, such as S-4-nitrophenyl X-substituted thiobenzoates, have been synthesized and their reactivity studied. koreascience.krresearchgate.net These compounds are generally more reactive than their oxygen ester counterparts. koreascience.krresearchgate.net

The characterization of these synthesized compounds relies on a range of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds. researchgate.netias.ac.in

Fourier-Transform Infrared (FTIR) spectroscopy: To identify key functional groups such as C=O (ester), -NO₂ (nitro), and -NH₂ (amino). ias.ac.in

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds. nih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the molecules in the solid state. d-nb.infobeilstein-journals.org

Structure-Property Correlations in Related Compounds

Structure-property correlation studies aim to understand how modifications in the molecular structure affect the physicochemical properties of the compounds.

One key area of investigation is the relationship between structure and hydrolytic stability. In a comparative study of homologous esters, it was found that for a series of benzoate esters, plasma stability was inversely proportional to the size of the alkoxyl group. nih.gov For example, methyl benzoate showed greater stability than ethyl, propyl, and butyl benzoates in rat plasma. nih.gov The presence of an electron-withdrawing substituent like a bromine atom at the para position of ethyl benzoate was found to decrease its hydrolytic stability. nih.gov

In the case of S-4-nitrophenyl X-substituted thiobenzoates, these compounds are significantly more reactive towards aminolysis than their corresponding oxygen esters (4-nitrophenyl X-substituted benzoates). koreascience.krresearchgate.net This enhanced reactivity is attributed to the fact that 4-nitrothiophenoxide is a better leaving group (less basic) than 4-nitrophenoxide. koreascience.krresearchgate.net

The electronic properties of these molecules are also a major focus. In a series of 4-nitroaniline-based azo derivatives, it was observed that bathochromic (red) shifts in the UV-visible absorption spectra occurred with increasing solvent polarity. researchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the electronic transitions and reactivity of the molecules. researchgate.net

The table below summarizes the synthesis and characterization of some analogues of this compound.

Compound NameSynthetic PrecursorsKey Characterization TechniquesReference
Phenyl 4-aminobenzoatePhenyl 4-nitrobenzoate¹H NMR, ¹³C NMR, HPLC researchgate.net
4-Aminophenyl-4-aminobenzoate4-Nitrophenyl-4-nitrobenzoate¹H NMR, FT-IR ias.ac.in
4-Nitrophenyl 4-nitrobenzoate4-Nitrophenol, 4-Nitrobenzoic acidFT-IR, ¹H NMR ias.ac.in
N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamideAmine precursor, 4-Nitrobenzoyl chloride¹H NMR, ¹³C NMR, MS nih.gov
S-4-Nitrophenyl X-substituted thiobenzoatesCorresponding thiobenzoic acids and 4-nitrothiophenolNot explicitly stated koreascience.krresearchgate.net

Comparative Analysis with Other Push-Pull Chromophores and Aromatic Esters

This compound can be classified as a "push-pull" chromophore due to the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated π-system. This arrangement leads to interesting electronic and optical properties.

Push-pull chromophores are characterized by a significant intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation. nih.gov This ICT is a fundamental process in many chemical and biological systems and is crucial for applications in materials science, such as nonlinear optics (NLO). nih.govresearchgate.net Other examples of nitroaromatic push-pull chromophores include 4-dimethylamino-4'-nitrobiphenyl (B1590182) (DNBP) and 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS). nih.gov In these molecules, the ICT process is often accompanied by structural changes, such as the twisting of the nitrophenyl group. nih.gov

The efficiency of ICT and the resulting properties are highly dependent on the nature of the donor, acceptor, and the π-conjugated bridge. For instance, a new chromophore, 2-(4-nitrophenyl)benzofuran (NPBF), has been designed for two-photon uncaging applications, demonstrating how modifying the chromophore structure can tune its photophysical properties. nih.gov

When compared to other aromatic esters, the reactivity of this compound is influenced by both the ester functional group and the push-pull nature of the molecule. The hydrolysis of esters is a well-studied reaction, and the rate is dependent on factors such as the electronic nature of the substituents and steric hindrance. nih.govresearchgate.net For example, the hydrolysis of phenyl 2-aminobenzoate (B8764639) esters has been shown to be catalyzed by the neighboring amino group through intramolecular general base catalysis. iitd.ac.in This leads to a significant rate enhancement compared to the corresponding 4-aminobenzoate esters, where such intramolecular catalysis is not possible. iitd.ac.in At pH 7, phenyl 2-aminomethylbenzoate hydrolyzes 20,000 times faster than phenyl 4-aminobenzoate. iitd.ac.in

The table below provides a comparative overview of this compound with other related compounds.

Compound ClassKey Structural FeatureCharacteristic Property/ReactivityExample(s)Reference
Push-Pull Chromophores Electron donor and acceptor groups linked by a π-systemIntramolecular Charge Transfer (ICT), Nonlinear Optical (NLO) properties4-dimethylamino-4'-nitrostilbene (DNS), 2-(4-nitrophenyl)benzofuran (NPBF) nih.govnih.gov
Aromatic Esters Ester group attached to an aromatic ringHydrolysis (acidic, basic, or enzyme-catalyzed), reactivity influenced by electronic and steric effectsPhenyl 2-aminobenzoate, Ethyl p-bromobenzoate nih.goviitd.ac.in
Thioesters Thioester group (-C(O)S-)Generally more reactive towards nucleophiles than corresponding oxygen estersS-4-nitrophenyl thiobenzoates koreascience.krresearchgate.net
Amide Analogues Amide group (-C(O)NH-)Can exhibit diverse biological activities and serve as intermediates in organic synthesisN-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide nih.gov

Environmental Fate and Green Chemistry Considerations Non Toxicological

Biodegradation Pathways and Mechanisms

The biodegradation of 4-Nitrophenyl 4-aminobenzoate (B8803810) is anticipated to commence with the hydrolysis of the ester bond, yielding 4-nitrophenol (B140041) and 4-aminobenzoic acid. The microbial degradation of these two aromatic compounds has been the subject of several studies.

Microbial Degradation:

Several bacterial strains have been identified that can degrade aromatic compounds structurally related to the hydrolysis products of 4-Nitrophenyl 4-aminobenzoate. For instance, Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4) have been isolated for their ability to grow on 4-aminobenzoate and have also been found to degrade 4-nitrobenzoate (B1230335). oup.comresearchgate.net While these bacteria can mineralize both a nitroaromatic compound and its corresponding amino derivative, the degradation pathways can be complex and may not always involve the direct conversion of the nitro group to an amino group. oup.comresearchgate.net

In many cases, the degradation of 4-nitroaromatic compounds proceeds through a partial reduction to a hydroxylamino intermediate. oup.comresearchgate.net For example, strains PB4 and SB4 were found to convert 4-nitrobenzoate to 4-hydroxylaminobenzoate, which is then transformed into protocatechuate. oup.comresearchgate.net Interestingly, 4-aminobenzoate was not an intermediate in this primary metabolic pathway. oup.comresearchgate.net

The interaction between the degradation pathways of 4-nitrobenzoate and 4-aminobenzoate can also be a significant factor. In strain PB4, both compounds could induce the degradation of the other, allowing for their simultaneous utilization. oup.com In contrast, with strain SB4, 4-aminobenzoate was found to inhibit the degradation of 4-nitrobenzoate. oup.com

Bacterial StrainSubstrate(s)Key IntermediatesNoteworthy Characteristics
Burkholderia cepacia (PB4)4-aminobenzoate, 4-nitrobenzoate4-hydroxylaminobenzoate, protocatechuateCross-induction of degradation pathways for both substrates. oup.com
Ralstonia paucula (SB4)4-aminobenzoate, 4-nitrobenzoate4-hydroxylaminobenzoate, protocatechuate4-aminobenzoate inhibits the degradation of 4-nitrobenzoate. oup.com
Pseudomonas sp. YPS34-nitrophenolNot specifiedCapable of degrading 4-nitrophenol, with optimal conditions at pH 7.0 and 37°C. nih.gov
Arthrobacter sp.4-nitrophenolNot specifiedUtilizes 4-nitrophenol as a sole source of carbon and energy. nih.gov

Enzymatic Mechanisms:

The microbial degradation of nitroaromatic compounds is facilitated by a range of enzymes. The initial step in the reductive pathway often involves nitroreductases, which catalyze the reduction of the nitro group. researchgate.net This can lead to the formation of nitroso, hydroxylamino, and ultimately amino functional groups. researchgate.net

In the degradation of 4-nitrobenzoate by Burkholderia cepacia PB4 and Ralstonia paucula SB4, key enzymatic activities were detected in cell-free extracts. oup.com These included 4-nitrobenzoate reductase and protocatechuate 3,4-dioxygenase. oup.com The former is responsible for the initial reduction of the nitro group, while the latter is involved in the ring cleavage of the intermediate, protocatechuate. oup.com The degradation of aromatic compounds is often facilitated by oxygenases, which can be categorized as monooxygenases or dioxygenases, playing a role in hydroxylation, dehalogenation, and the oxidative release of nitro groups. mdpi.com

Photodegradation Studies and Mechanisms

The photodegradation of this compound would likely be initiated by the cleavage of the ester bond, followed by the degradation of 4-nitrophenol and 4-aminobenzoic acid. The photodegradation of 4-nitrophenol (4-NP), a known priority pollutant, has been extensively studied. mdpi.comnih.gov

Photocatalytic degradation is a common method for the removal of 4-NP from water. mdpi.com This process typically employs semiconductor photocatalysts, such as titanium dioxide (TiO2), which, upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (•O2−). mdpi.comfrontiersin.org These ROS then attack the aromatic ring, leading to its degradation and eventual mineralization into CO2, H2O, and other non-toxic compounds. mdpi.comfrontiersin.org

The efficiency of photodegradation can be enhanced by modifying the photocatalyst, for example, by doping with other elements. Studies have shown that boron-doped TiO2 and calcium-doped AgInS2 exhibit improved photocatalytic activity for the degradation of 4-NP under visible light. mdpi.comnih.gov The degradation of 4-NP has been observed to follow pseudo-first-order kinetics. nih.gov

PhotocatalystDopantLight SourceDegradation EfficiencyKinetic Model
TiO2Boron (B)Not specified90% degradation for B-doped TiO2 vs. 79% for undoped TiO2. nih.govPseudo-first-order. nih.gov
AgInS2Calcium (Ca2+)Visible light63.2% degradation for 1% Ca-doped AgInS2 vs. 27.4% for undoped AgInS2. mdpi.comNot specified
TiO2Carbon (C), Nitrogen (N)Simulated sunlight87% degradation for C, N-co-doped TiO2 vs. 65% for anatase TiO2. frontiersin.orgFirst-order. frontiersin.org

The mechanism of photocatalytic degradation involves the generation of electron-hole pairs in the semiconductor material upon light absorption. These charge carriers migrate to the surface and react with water and oxygen to produce the reactive oxygen species that drive the degradation of the organic pollutant. mdpi.com

Green Synthetic Routes and Waste Minimization in Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of esters like this compound can be evaluated and improved based on these principles.

Green Synthetic Routes:

Traditionally, the synthesis of 4-nitrophenyl esters involves the acylation of 4-nitrophenol with a suitable acyl chloride, often in the presence of a base like triethylamine or pyridine (B92270) in a chlorinated solvent such as dichloromethane (B109758). While effective, this method can generate significant waste, including the hydrochloride salt of the base and residual solvent.

Greener alternatives to this synthetic route can be explored. One approach is the use of alternative esterification reagents and conditions that are milder and generate less waste. For instance, Steglich esterification, which uses a carboxylic acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be an option.

Solvent-free synthesis is another key strategy in green chemistry. researchgate.net Performing reactions in the solid state or using mechanochemistry can significantly reduce waste and energy consumption. researchgate.net A comparative study on the synthesis of hydrazones showed that solvent-free methods resulted in lower E-factors (a measure of waste generated) and higher effective mass yields compared to conventional solvent-based methods. researchgate.net

The use of renewable feedstocks is also a central tenet of green chemistry. Research into the synthesis of commodity chemicals from renewable sources is an active area. For example, routes to paracetamol from renewable phenol (B47542) feedstocks have been investigated, with the hydrogenation of 4-nitrophenol being a promising pathway with good conversion and yield. figshare.com

Waste Minimization in Production:

Waste minimization in the production of this compound can be achieved through several strategies:

Catalysis: The use of catalysts, particularly biocatalysts (enzymes), can lead to more efficient and selective reactions, reducing the formation of byproducts. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Solvent-free methods have been shown to have high atom economy. researchgate.net

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yield and reduce energy consumption.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether. researchgate.net

By applying these green chemistry principles, the synthesis of this compound can be made more environmentally sustainable.

Q & A

Q. What are the standard synthetic routes for 4-nitrophenyl 4-aminobenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves esterification of 4-aminobenzoic acid derivatives. For example, ethyl 4-aminobenzoate is synthesized by reacting 4-aminobenzoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) . To synthesize the nitrophenyl ester, 4-aminobenzoate derivatives can undergo coupling with activated nitrophenyl groups (e.g., via chloroformate intermediates, as seen in nitrophenyl ester synthesis ). Optimization includes:
  • Temperature control (reflux conditions for 4–6 hours).
  • Solvent selection (ethanol or DMF for solubility).
  • Catalytic use of bases like triethylamine (TEA) to neutralize HCl byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • FT-IR/FT-Raman : Identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, nitro group asymmetry ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm ester linkage (e.g., ester methylene protons at δ 4.3–4.5 ppm) and aromatic substitution patterns .
  • UV-Vis : Monitor nitrophenyl absorption at ~400 nm for quantification .
  • HPLC/TLC : Assess purity (>98% by area normalization) using C18 columns and mobile phases like acetonitrile/water .

Q. How can researchers quantify enzymatic hydrolysis of this compound in lipase/esterase assays?

  • Methodological Answer : Use spectrophotometric detection of p-nitrophenoxide (λ = 400 nm) released during hydrolysis:
  • Prepare substrate solution in DMSO or buffer (10 mM stock).
  • Incubate with enzyme (e.g., porcine pancreatic lipase) at 37°C for 10–30 minutes.
  • Terminate reaction with NaOH (0.1 M) to stabilize nitrophenoxide.
  • Calculate activity using ε = 18,300 M⁻¹cm⁻¹ .

Advanced Research Questions

Q. What are the metabolic pathways and biodegradation mechanisms of this compound in microbial systems?

  • Methodological Answer :
  • Nitroreductase Activity : Some strains reduce the nitro group to an amine, forming 4-aminobenzoate derivatives. Monitor intermediates via LC-MS .
  • Monooxygenase/Dioxygenase Action : 4-Aminobenzoate is hydroxylated to 4-hydroxybenzoate, then cleaved to protocatechuate (a key intermediate in the β-ketoadipate pathway) .
  • Experimental Design : Use Pseudomonas spp. in minimal media with the compound as the sole carbon source. Track degradation via GC-MS or ¹H NMR .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Testing : Prepare buffered solutions (pH 4–9) and incubate at 25°C. Quantify degradation via HPLC at intervals (0, 24, 48 hours).
  • Kinetic Analysis : The nitro group is prone to hydrolysis under alkaline conditions (pH >8), while acidic conditions may protonate the amine, altering reactivity .
  • Data Table :
pHHalf-life (hours)Major Degradation Product
4.0>72None
7.4484-Aminobenzoic acid
9.0124-Nitrophenol

Q. What strategies resolve contradictions in enzyme kinetics data when using 4-nitrophenyl esters as substrates?

  • Methodological Answer :
  • Substrate Solubility : Ensure homogeneity using co-solvents (e.g., 2% Triton X-100 for lipases) .
  • Inner Filter Effect Correction : At high substrate concentrations (>1 mM), adjust absorbance readings using blank controls .
  • Competitive Inhibition : Test for product inhibition (e.g., p-nitrophenol) by spiking reactions with known concentrations .

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier orbitals (HOMO/LUMO). High LUMO energy indicates electrophilic nitro group reactivity .
  • Docking Studies : Model interactions with esterase active sites (e.g., Ser-His-Asp catalytic triad) using AutoDock Vina .

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